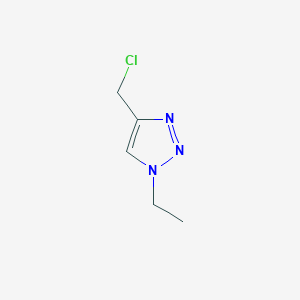

4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole

Description

Historical Context and Development in Triazole Chemistry

The history of triazole chemistry dates back to the late 19th century, marking an important chapter in heterocyclic chemistry. The term "triazole" was first coined by Bladin in 1885 to describe five-membered heterocyclic compounds containing three nitrogen atoms. The initial synthesis of 1,2,3-triazoles occurred in 1893 when A. Michael successfully prepared the first 1,2,3-triazole by reacting phenyl azide with diethyl acetylene-dicarboxylate. This groundbreaking work established the foundation for triazole chemistry.

The field experienced significant advancement during the 1950s through 1970s when Rolf Huisgen and colleagues conducted extensive investigations into 1,3-dipolar cycloaddition reactions. Their work systematically explored the reactivity of azides with alkynes to form 1,2,3-triazoles. Despite the highly exothermic nature of these reactions (with enthalpy changes between -50 and -65 kcal mol^-1), they initially required elevated temperatures due to high activation barriers (approximately 25 kcal mol^-1). These early thermal reactions typically produced mixtures of 1,4- and 1,5-disubstituted regioisomers.

The field of triazole chemistry underwent a revolutionary transformation in the early 2000s with the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC). This methodology, independently reported in 2002 by Morten Meldal and the team of Valery Fokin and K. Barry Sharpless, enabled the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. This breakthrough, later termed "click chemistry," dramatically simplified the preparation of compounds like this compound and expanded the scope of triazole applications in various scientific disciplines.

In 2005, ruthenium-catalyzed methods were developed that complemented the copper-catalyzed approach by selectively producing 1,5-disubstituted triazoles. These advances have provided chemists with powerful tools to synthesize precisely functionalized triazoles, including this compound, with high regioselectivity under mild conditions.

Classification and Significance within Heterocyclic Chemistry

This compound belongs to the broader family of azoles, five-membered heterocyclic compounds containing at least one nitrogen atom. More specifically, it is classified as a 1,2,3-triazole, characterized by a five-membered ring with three adjacent nitrogen atoms at positions 1, 2, and 3. This structural arrangement distinguishes 1,2,3-triazoles from their isomeric counterparts, 1,2,4-triazoles, where the nitrogen atoms occupy non-adjacent positions.

Within heterocyclic chemistry, 1,2,3-triazoles occupy a distinctive position due to several notable characteristics. They are aromatic compounds with considerable stability, despite containing a high density of nitrogen atoms. The three adjacent nitrogen atoms create a unique electronic distribution within the ring, resulting in specific chemical reactivity patterns and making them valuable building blocks in organic synthesis.

The significance of this compound within heterocyclic chemistry is further enhanced by its functional groups. The chloromethyl substituent at position 4 provides a reactive site for nucleophilic substitution reactions, allowing for further structural elaboration. Meanwhile, the ethyl group at the N1 position influences the electronic properties of the triazole ring and can affect its solubility and binding interactions in various applications.

From a bioisosteric perspective, 1,2,3-triazoles, including this compound, have gained prominence as non-classical bioisosteres for amide bonds and other functional groups in medicinal chemistry. Their stable nature, capacity to participate in hydrogen bonding, and resistance to metabolic degradation make them valuable scaffolds in drug discovery efforts.

Chemical Identity and Registration Data

This compound is a well-defined chemical entity with specific structural and identification parameters. The compound has been formally registered with various chemical databases and possesses the following identity data:

The structural representation of this compound features a 1,2,3-triazole core with an ethyl group attached to the N1 position and a chloromethyl group at the C4 position. This arrangement gives the molecule its distinctive chemical properties and reactivity profile.

Based on predicted collision cross-section data, this compound exhibits the following mass spectrometry characteristics:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 146.04796 | 126.6 |

| [M+Na]+ | 168.02990 | 137.2 |

| [M-H]- | 144.03340 | 126.1 |

| [M+NH4]+ | 163.07450 | 146.8 |

| [M+K]+ | 184.00384 | 134.5 |

| [M+H-H2O]+ | 128.03794 | 119.3 |

| [M+HCOO]- | 190.03888 | 144.3 |

| [M+CH3COO]- | 204.05453 | 172.8 |

| [M+Na-2H]- | 166.01535 | 133.0 |

| [M]+ | 145.04013 | 129.1 |

| [M]- | 145.04123 | 129.1 |

These collision cross-section values provide important data for analytical identification and characterization of the compound using mass spectrometry techniques.

Position in 1,2,3-Triazole Derivatives Family

This compound occupies a specific position within the broader family of 1,2,3-triazole derivatives. Its structure represents a particular substitution pattern that distinguishes it from related compounds while maintaining the fundamental triazole framework.

The compound features two key substituents: an ethyl group at the N1 position and a chloromethyl group at the C4 position. This substitution pattern differs from its constitutional isomer, 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole, where the chloromethyl group is instead attached to the C5 position. The positional difference of the chloromethyl group significantly influences the reactivity, electronic distribution, and potential applications of these isomeric compounds.

Within the broader triazole family, this compound can be contextualized alongside several related derivatives:

Compared to 1-ethyl-1H-1,2,3-triazole (CAS: 78910-06-2), it features an additional chloromethyl substituent, which introduces a reactive electrophilic site and increases molecular weight and lipophilicity.

In relation to 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,3-triazole (CAS: 80694487), the difference lies in the N1 substituent, where a fluoroethyl group replaces the ethyl group, potentially affecting properties such as metabolic stability and binding interactions.

When compared to 1-(But-3-en-1-yl)-4-(chloromethyl)-1H-1,2,3-triazole (CAS: 1909308-60-6), the distinction is in the more complex N1 substituent (but-3-en-1-yl versus ethyl), which introduces additional functionality through the terminal alkene.

In contrast to 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride (CAS: 327985-63-7), the compound differs by having an ethyl rather than a methyl group at the N1 position, affecting factors such as solubility and lipophilicity.

The importance of the chloromethyl group at position 4 cannot be overstated. This functional group serves as a versatile handle for further chemical transformations through nucleophilic substitution reactions, enabling the synthesis of more complex triazole derivatives. The reactivity of the chloromethyl group makes this compound valuable as a building block in organic synthesis and potential applications in various fields including materials science and medicinal chemistry.

The ethyl substituent at the N1 position also plays a significant role in determining the compound's properties. It influences factors such as solubility, crystal packing, and interactions with potential biological targets. The N1 substitution pattern is particularly important in 1,2,3-triazoles as it prevents the tautomerization observed in unsubstituted 1H-1,2,3-triazoles, which can exist in equilibrium with their 2H-isomers in solution.

Properties

IUPAC Name |

4-(chloromethyl)-1-ethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-9-4-5(3-6)7-8-9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRKNUXSCGIJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250619-23-8 | |

| Record name | 4-(chloromethyl)-1-ethyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of 1-ethyl-1H-1,2,3-triazole

A common method involves the nucleophilic substitution reaction where 1-ethyl-1H-1,2,3-triazole is treated with chloromethylating agents such as chloromethyl chloride or chloromethane under basic conditions. The base (e.g., potassium hydroxide or sodium hydride) deprotonates the triazole nitrogen, facilitating the substitution at the 4-position.

| Parameter | Details |

|---|---|

| Starting material | 1-ethyl-1H-1,2,3-triazole |

| Chloromethylating agent | Chloromethane or chloromethyl chloride |

| Base | Potassium hydroxide or sodium hydride |

| Solvent | Ethanol, tetrahydrofuran (THF) |

| Temperature | Reflux or 0–25 °C (depending on step) |

| Reaction time | Several hours (4–12 h) |

| Work-up | Extraction, purification by recrystallization or chromatography |

This approach is analogous to the method described for 1-methyl-1H-1,2,4-triazole derivatives, where chloromethane is slowly added to a mixture of triazole, potassium hydroxide, and ethanol, followed by heating and reflux to obtain the chloromethylated product.

Stepwise Synthesis via Hydrazide and Cyclization

An alternative synthetic route involves:

- Preparation of a hydrazide intermediate by reacting ethyl glycolate with methyl hydrazine.

- Cyclization with formamidine acetate to form the triazole ring bearing a hydroxymethyl substituent.

- Chlorination of the hydroxymethyl group using thionyl chloride to yield the chloromethyl derivative.

This method, reported for 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, can be adapted for the 1-ethyl analog by substituting methyl hydrazine with an ethyl hydrazine derivative or by alkylation post-cyclization.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Ethyl glycolate + methyl hydrazine | Stirring, dropwise addition, heat preservation | 2-hydroxy-N-methyl acethydrazide |

| 2 | Hydrazide + formamidine acetate | Heating in water/methanol | (1-methyl-1H-1,2,4-triazol-3-yl)-methanol |

| 3 | Hydroxymethyl triazole + thionyl chloride | Heating | 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride |

This multistep method allows precise control over substitution and is suitable for preparing chloromethylated triazoles with different N-alkyl groups, including ethyl.

Lithiation and Electrophilic Substitution

For related triazole derivatives, lithiation at the triazole ring followed by electrophilic substitution has been employed. For example, 1-methyl-1H-1,2,4-triazole is treated with n-butyllithium at low temperature, followed by reaction with dibromomethane to introduce a bromomethyl group at the 5-position, which can be further converted to chloromethyl by halogen exchange.

This method could be adapted for 1-ethyl-1H-1,2,3-triazole by:

- Lithiation at the 4-position under controlled conditions.

- Reaction with chloromethyl electrophiles.

- Subsequent purification steps.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 1-ethyl-1H-1,2,3-triazole, chloromethane, KOH | Reflux in ethanol, 4–12 h | Simple, one-step | Possible side reactions, regioselectivity issues |

| Hydrazide Cyclization + Chlorination | Ethyl glycolate, ethyl hydrazine, formamidine acetate, thionyl chloride | Multi-step, heating in solvents | High purity, precise substitution | Longer synthesis, multiple purification steps |

| Lithiation + Electrophilic Substitution | n-Butyllithium, chloromethyl electrophile | Low temperature, inert atmosphere | High regioselectivity | Requires strict conditions, sensitive reagents |

Research Findings and Notes

The direct alkylation method is widely used for preparing chloromethyl-substituted triazoles due to its operational simplicity and moderate yields. However, controlling regioselectivity (ensuring substitution at the 4-position) requires careful optimization of reaction conditions.

The hydrazide cyclization approach, though longer, offers high selectivity and purity, making it suitable for pharmaceutical-grade synthesis. It also allows modification of the N-substituent (e.g., ethyl group) by using appropriate hydrazine derivatives.

Lithiation followed by electrophilic substitution provides a powerful tool for introducing halomethyl groups at specific positions on the triazole ring but demands stringent reaction control and inert atmosphere to avoid side reactions.

No direct patents or literature specifically describe the preparation of 4-(chloromethyl)-1-ethyl-1H-1,2,3-triazole, but the above methods for related triazoles form a reliable basis for synthetic planning.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction Reactions: The compound can undergo reduction reactions to modify the triazole ring or the substituents attached to it.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-1-ethyl-1H-1,2,3-triazole.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives, including 4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole, have shown significant antimicrobial properties. Research indicates that triazole compounds can be effective against a range of bacterial strains and fungi. For instance, studies have reported that certain triazole derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antiviral Properties

The structural features of triazoles allow them to interact with viral proteins, making them potential candidates for antiviral agents. Some derivatives have been evaluated for their efficacy against viruses such as HIV and SARS-CoV-2 . The incorporation of the triazole ring enhances the binding affinity to viral targets, which is crucial for developing effective antiviral therapies.

Synthesis and Chemical Applications

Synthetic Intermediates

this compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. It can be utilized in the preparation of more complex molecules through reactions such as nucleophilic substitution or coupling reactions . This ability to act as a building block facilitates the development of new drugs with enhanced properties.

Case Study: Synthesis of Anticancer Agents

A notable application involves synthesizing anticancer agents using this triazole derivative. Researchers have explored its potential as a scaffold for developing selective c-Met inhibitors, which are crucial in cancer treatment . The compound's ability to form derivatives with varying substituents allows for fine-tuning of biological activity.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (μM) | Activity Description |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.82 | Moderate antibacterial activity |

| This compound | Escherichia coli | 13.56 | Effective against Gram-negative bacteria |

| This compound | Candida albicans | 7.11 | Potent antifungal activity |

Table 2: Synthesis Pathways Involving Triazoles

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Various substituted triazoles | Varies |

| Coupling Reaction | Triazole derivative + Aromatic Halide | Functionalized triazoles | High |

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors or enzymes, modulating their function through non-covalent interactions such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole with key analogs, highlighting substituent variations and their implications:

Key Observations:

- Electron-withdrawing groups (e.g., -CF₃, -CH₂Cl) enhance electrophilicity but may hinder cross-coupling reactions .

- Alkyl chain length (ethyl vs. methyl) affects steric bulk and solubility. For example, the ethyl group in the target compound may improve lipid solubility compared to methyl analogs .

- Halogen substituents (-CH₂Cl vs. -CH₂Br) influence reactivity: bromine’s polarizability facilitates faster substitution reactions .

Physicochemical Properties

Biological Activity

4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in antimicrobial and anticancer applications. The triazole ring structure allows for various modifications that can enhance its biological efficacy.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions and interact with enzymes and receptors, modulating their activity. This interaction can lead to inhibition of critical biochemical pathways involved in cell proliferation and survival, particularly in cancer cells .

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-triazole moiety have shown potent activity against various cancer cell lines. The compound this compound has been evaluated for its effects on cell viability and apoptosis induction in cancer cells.

Case Studies

- Cell Line Studies : In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines such as HCT116 and MCF-7. For example, a derivative similar to this compound exhibited an IC50 value of 0.43 µM against HCT116 cells, significantly inhibiting cell migration and proliferation .

- Mechanistic Insights : The induction of apoptosis was linked to alterations in the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin. This suggests that triazole derivatives may disrupt the migratory capabilities of cancer cells by modulating these pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Triazoles are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Research Findings

Studies have indicated that compounds with the triazole structure can inhibit bacterial growth effectively. For instance:

- Antibacterial Testing : Various derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116 | 0.43 | Induction of apoptosis; modulation of EMT markers |

| Antimicrobial | Staphylococcus aureus | Not specified | Disruption of bacterial cell wall synthesis |

| Escherichia coli | Not specified | Inhibition of metabolic pathways |

Q & A

Basic: What are the standard synthetic routes for 4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Hydroxymethylation : React 1-ethyl-1H-1,2,3-triazole with paraformaldehyde under acidic or basic catalysis to form the hydroxymethyl intermediate. This step often employs solvents like DMSO or ethanol under reflux (18–24 hours) .

Chlorination : Treat the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) to substitute the hydroxyl group with chlorine. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like over-chlorination .

Yield Optimization : Purification via recrystallization (water-ethanol mixtures) or column chromatography improves purity. Reported yields range from 60–75% depending on solvent choice and catalyst .

Basic: How is this compound characterized structurally?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.5–5.0 ppm (chloromethyl -CH₂Cl) and δ 1.2–1.4 ppm (ethyl -CH₂CH₃) confirm substituents.

- ¹³C NMR : Signals near δ 45–50 ppm (chloromethyl carbon) and δ 10–15 ppm (ethyl methyl group) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement. For example, triazole ring planarity and Cl–C bond distances (~1.79 Å) are critical for validating stereoelectronic effects .

- FT-IR : Absorbance at 600–700 cm⁻¹ (C-Cl stretch) and 3100–3200 cm⁻¹ (triazole C-H) .

Basic: What reactivity patterns are expected from the chloromethyl group in this compound?

Methodological Answer:

The chloromethyl (-CH₂Cl) group is highly electrophilic, enabling:

- Nucleophilic Substitution : Reacts with amines (e.g., primary/secondary amines) to form alkylated derivatives. Use polar aprotic solvents (DMF, acetonitrile) and bases (K₂CO₃) to enhance reactivity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh₃)₄ in THF/water mixtures .

- Elimination Risks : Under basic conditions, β-hydride elimination may occur, forming vinyl triazoles. Control pH and temperature to suppress side reactions .

Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. For example, study the chloromethyl group’s nucleophilic substitution barriers with different leaving groups .

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes). Triazole derivatives often interact with cytochrome P450 or bacterial efflux pumps; optimize substituents for enhanced binding .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates and selectivity .

Advanced: How to resolve contradictions in reported biological activity data for triazole derivatives?

Methodological Answer:

Discrepancies in antimicrobial or antitumor activity often arise from:

- Structural Variants : Compare analogs (e.g., 4-chlorophenyl vs. ethyl substituents) using SAR studies. The ethyl group may reduce steric hindrance compared to bulkier substituents .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols. For example, pH-sensitive activity against E. coli requires buffered media .

- Metabolic Stability : Use LC-MS to track in vitro degradation. Chloromethyl derivatives may hydrolyze to hydroxymethyl forms in aqueous environments, altering efficacy .

Advanced: What strategies improve regioselectivity in triazole functionalization?

Methodological Answer:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-disubstitution. Optimize Cu(I) catalyst loading (0.5–2 mol%) and solvent (t-BuOH/H₂O) .

- Protecting Groups : Temporarily block the ethyl group with tert-butyldimethylsilyl (TBS) to direct functionalization to the chloromethyl site .

- Microwave Irradiation : Accelerate reactions (e.g., 30 minutes vs. 24 hours) while maintaining >90% regioselectivity .

Advanced: How do solvent polarity and temperature influence synthetic outcomes?

Methodological Answer:

- Polar Protic Solvents (e.g., ethanol) : Favor SN1 mechanisms for chloromethyl substitution but may hydrolyze intermediates. Use anhydrous conditions .

- Polar Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity in SN2 reactions. Ideal for amine alkylation .

- Temperature Effects : Higher temperatures (>80°C) risk decomposition. For example, reflux in DMSO at 70°C balances reactivity and stability .

Advanced: What analytical methods quantify trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect hydroxymethyl byproducts (retention time ~8.2 minutes) .

- GC-FID : Monitor residual solvents (e.g., DMSO) with a DB-5 column and helium carrier gas .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods when handling thionyl chloride (SOCl₂) due to toxic HCl gas release .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with chloromethyl intermediates .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to design experiments for studying metabolic pathways of this compound?

Methodological Answer:

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in vitro. Use scintillation counting for quantification .

- Enzyme Inhibition Assays : Incubate with liver microsomes and NADPH to assess CYP450-mediated oxidation. Monitor metabolites via UPLC-QTOF .

- In Silico Predictions : Use ADMET software (e.g., SwissADME) to predict bioavailability and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.